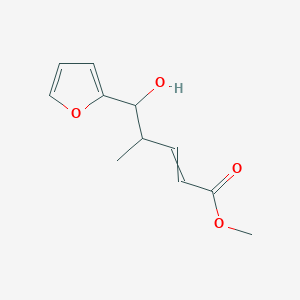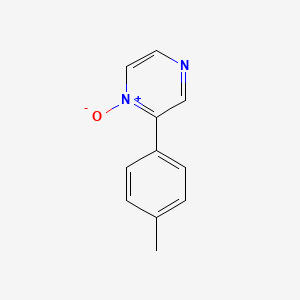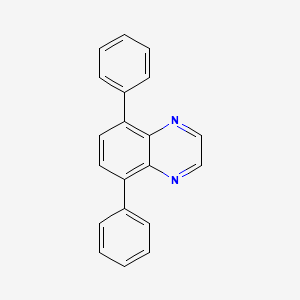
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is a chemical compound with the molecular formula C15H14N2O2. This compound is characterized by the presence of a naphthalene ring substituted with a carbonitrile group and a pyrrolidinyl group that has two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- typically involves the reaction of naphthalenecarbonitrile with a pyrrolidinyl derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Industrial production also involves purification steps like recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the pyrrolidinyl ring can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Products include ketones or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- involves its interaction with specific molecular targets. The hydroxyl groups on the pyrrolidinyl ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of these proteins. The carbonitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarbonitrile, 4-amino-: Similar structure but with an amino group instead of the pyrrolidinyl group.
1-Naphthalenecarbonitrile, 4-hydroxy-: Similar structure but with a hydroxyl group instead of the pyrrolidinyl group.
Uniqueness
1-Naphthalenecarbonitrile, 4-(3,4-dihydroxy-1-pyrrolidinyl)- is unique due to the presence of both the pyrrolidinyl ring and the hydroxyl groups, which confer specific chemical and biological properties not found in its analogs. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
870888-74-7 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-(3,4-dihydroxypyrrolidin-1-yl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H14N2O2/c16-7-10-5-6-13(12-4-2-1-3-11(10)12)17-8-14(18)15(19)9-17/h1-6,14-15,18-19H,8-9H2 |
InChI Key |
ISANUUJYDZPIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1C2=CC=C(C3=CC=CC=C32)C#N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)




![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
